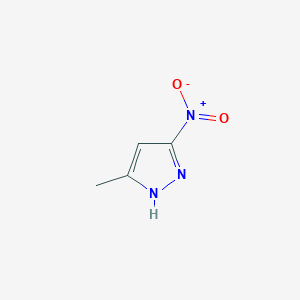

![molecular formula C13H9N3O2 B116735 7-苯基吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 886503-17-9](/img/structure/B116735.png)

7-苯基吡唑并[1,5-a]嘧啶-2-羧酸

描述

“7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of the Pyrazolo[1,5-a]pyrimidine family . This family of compounds has a high impact in medicinal chemistry and has attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

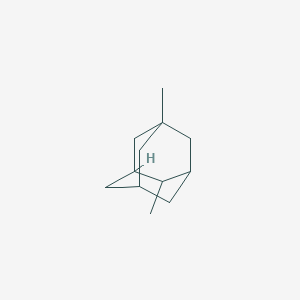

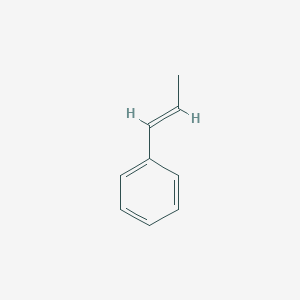

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.23 . The IUPAC name is 7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid .科学研究应用

化学合成和结构研究

- 新型吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶的合成:利用 7-苯基吡唑并[1,5-a]嘧啶-2-羧酸衍生物合成新型吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶,重点研究这些化合物与亲电试剂的反应,生成各种取代衍生物 (Atta, 2011)。

- 酰胺的区域选择性合成:研究 7-取代吡唑并[1,5-a]嘧啶-3-酰胺的区域选择性合成,探讨这些化合物形成过程中的反应性和选择性 (Drev 等,2014)。

生物学应用和药理研究

- 抗菌活性:研究 7-苯基吡唑并[1,5-a]嘧啶-2-羧酸各种衍生物的抗菌特性,重点关注特定化合物的合成及其对微生物剂的有效性 (Gein 等,2009)。

- 癌症研究中的抗增殖剂:研究合成糖基肼基-吡唑并[1,5-c]嘧啶和吡唑并[1,5-c]三唑并[4,3-a]嘧啶衍生物作为潜在的抗增殖剂,特别针对人乳腺癌细胞 (Atta 等,2019)。

先进材料科学应用

- 环金属化杂配铂(II)配合物:利用 7-苯基吡唑并[1,5-a]嘧啶-2-羧酸衍生物合成环金属化杂配铂(II)配合物,探索其在材料科学中的潜在应用,包括抗菌和细胞毒性研究 (Lunagariya 等,2018)。

未来方向

The future directions for this compound and its family of derivatives involve further exploration of their synthetic transformations, with a focus on process efficiency, environmental impact, and the study of its multiple applications . There is also interest in their potential as antitumor scaffolds and enzymatic inhibitors .

属性

IUPAC Name |

7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)10-8-12-14-7-6-11(16(12)15-10)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRKTPKIWRHNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

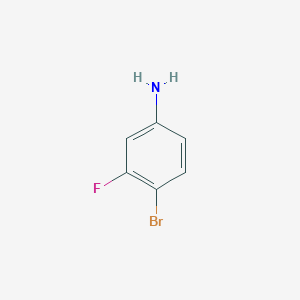

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)